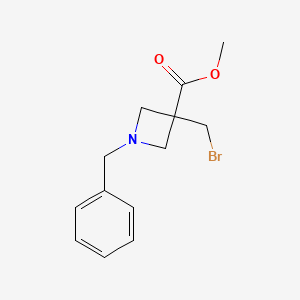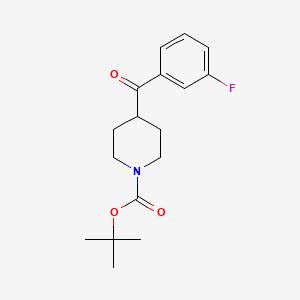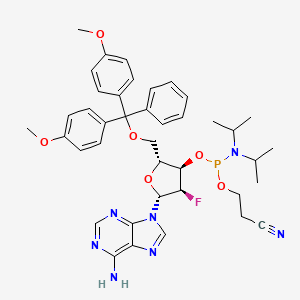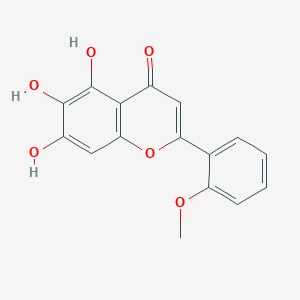
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a halogenated azetidine derivative with a molecular weight of 298.18 g/mol. This compound is notable for its unique structure, which includes a four-membered azetidine ring, a benzyl group, and a bromomethyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with an appropriate precursor.
Bromomethylation: The bromomethyl group is introduced by treating the azetidine derivative with a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Azetidines: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Dehalogenated Products: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Peptidomimetics: The compound is used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Catalysis: It is employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The azetidine ring’s strain also makes it reactive, facilitating ring-opening reactions that can further modify molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it a more reactive electrophile, enabling unique transformations and applications .
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI-Schlüssel |
JARGFXOPAUWBNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)



![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)


![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)

